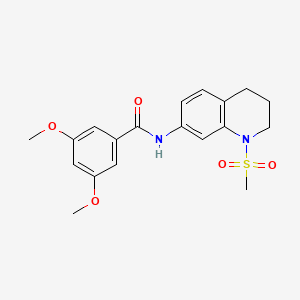

3,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Copper(II)-Catalyzed Sulfonylation

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, similar in structure to the compound , has been developed, highlighting advancements in organic synthesis techniques. This process generates environmentally benign byproducts and utilizes stable, safe sodium sulfinates as sulfide sources. Such methodologies contribute to the green chemistry field by offering less unpleasantly odorous and more environmentally friendly alternatives to traditional sulfonation methods (Xia et al., 2016).

Antimalarial and COVID-19 Applications

Research into antimalarial sulfonamides has extended to evaluating their utility against COVID-19, showcasing the versatility of sulfonyl compounds in pharmaceutical development. These studies involve reactivity investigations of N-(phenylsulfonyl)acetamide derivatives, leading to potential therapeutic agents against both malaria and SARS-CoV-2 (Fahim & Ismael, 2021).

Synthesis of Dimethoxy- and Trimethoxybenzothienoquinolines

The synthesis of dimethoxy[1]benzothieno[2,3-c]quinolines through processes such as photocyclization and dechlorination demonstrates the compound's role in producing heterocyclic compounds. These compounds are of interest for their potential biological activities and applications in material science (Stuart et al., 1987).

Electrophilicity and Redox Potential

Studies on the steric effect of methyl groups in compounds like 3,5-dimethyl-N-phenylsulfonyl-1,4-benzoquinonimine reveal insights into the activation of the C=N bond. This research is crucial for understanding the electrophilicity and redox potential of sulfonylated compounds, impacting their reactivity and potential applications in catalysis and redox chemistry (Avdeenko et al., 2002).

Nucleophilic Reactions and Synthesis of Heterocycles

Explorations into the nucleophilic reactions of compounds bearing benzenesulfonyloxy groups contribute to the synthesis of novel heterocyclic compounds. These findings are instrumental in developing new pharmaceuticals and understanding the mechanism of reaction between sulfonyl compounds and nucleophiles (Hamby & Bauer, 1987).

properties

IUPAC Name |

3,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-16-9-14(10-17(12-16)26-2)19(22)20-15-7-6-13-5-4-8-21(18(13)11-15)27(3,23)24/h6-7,9-12H,4-5,8H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODKEFNXFISCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2470776.png)

![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)

![2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2470783.png)

![N-[(4-Methyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470784.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2470786.png)

![N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2470787.png)

![tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2470791.png)